
(S)-(-)-Norverapamil Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-Norverapamil Hydrochloride is a chiral compound and an enantiomer of Norverapamil. It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The this compound is specifically the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Norverapamil Hydrochloride typically involves the resolution of racemic Norverapamil or the asymmetric synthesis starting from chiral precursors. One common method is the chiral resolution using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis using chiral catalysts or starting materials that inherently possess the desired chirality.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, which is crucial for its application in pharmaceuticals.
化学反応の分析
Types of Reactions
(S)-(-)-Norverapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amine derivatives.
科学的研究の応用
(S)-(-)-Norverapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study the stereoselective interactions of drugs with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (S)-(-)-Norverapamil Hydrochloride involves its interaction with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
類似化合物との比較
Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Norverapamil: The racemic mixture of the compound.
®-(+)-Norverapamil Hydrochloride: The R-enantiomer of Norverapamil.
Uniqueness
(S)-(-)-Norverapamil Hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its R-enantiomer and racemic mixture. Its enantioselective interaction with biological targets makes it valuable in research and therapeutic applications.
特性
分子式 |
C26H37ClN2O4 |
|---|---|
分子量 |
477.0 g/mol |
IUPAC名 |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1 |
InChIキー |
OEAFTRIDBHSJDC-SNYZSRNZSA-N |
異性体SMILES |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
正規SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


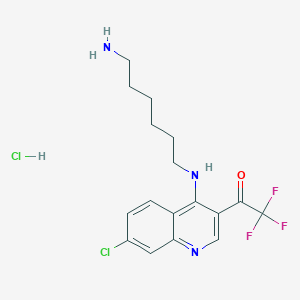
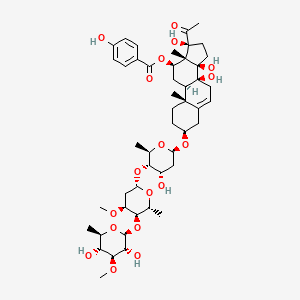

![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

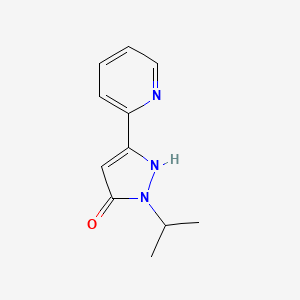
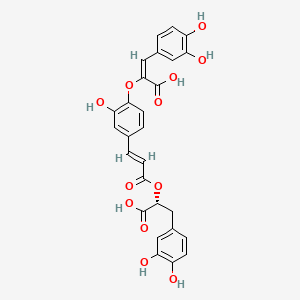
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)

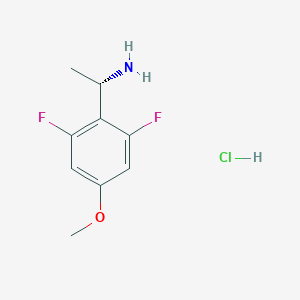
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
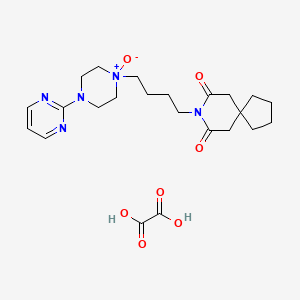
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
